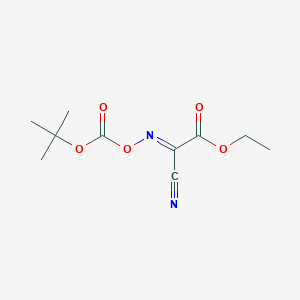

Boc-Oxyma

説明

Significance of Amide Bond Formation in Chemical Biology and Pharmaceuticals

The amide bond is a fundamental functional group with widespread importance in chemical biology and pharmaceuticals. It serves as the key linkage in peptides and proteins, which are essential biomolecules involved in a vast array of biological processes. numberanalytics.comorganicchemexplained.com The formation of peptide bonds, a specific type of amide bond between amino acids, is central to the synthesis of these crucial structures. numberanalytics.comorganicchemexplained.com

Beyond its role in biological macromolecules, the amide group is a prevalent structural motif in numerous small-molecule natural products and synthetic compounds, including a significant proportion of marketed pharmaceuticals. pulsus.comresearchgate.netamrita.eduresearchgate.net Estimates suggest that as many as 25% of drugs contain amide bonds. amrita.eduhighfine.com The presence of the amide bond contributes to the stability, interaction with biological targets through hydrogen bonding, and structural diversity of these molecules, making its formation a critical reaction in medicinal chemistry and organic synthesis. researchgate.netamrita.edunih.govnih.gov The synthesis of amides is considered one of the most frequently performed reactions in organic chemistry. nih.gov

Evolution of Coupling Reagents and the Emergence of Oxime-Based Systems

The formation of amide bonds, particularly in peptide synthesis, traditionally relies on the coupling of carboxylic acids and amines. nih.govucl.ac.uk Early methods often involved the use of activated carboxylic acid derivatives like acid chlorides or anhydrides. pulsus.comresearchgate.netnih.gov While effective, these approaches often suffered from limitations such as low atom efficiency, generation of significant waste, and potential for side reactions, including racemization of chiral centers, which is particularly problematic in peptide synthesis. pulsus.comucl.ac.ukresearchgate.netuni-kiel.de

The need for more efficient, selective, and racemization-free methods spurred the development of a wide range of coupling reagents. The introduction of carbodiimides, such as DCC, marked a significant breakthrough, often used in conjunction with additives to suppress racemization. nih.govrsc.orgbachem.com Subsequently, onium-type coupling reagents, including phosphonium (B103445) and aminium (uronium) salts, gained prominence due to their high coupling rates and reduced side reactions. uni-kiel.debachem.comsigmaaldrich.comrsc.org

More recently, oxime-based systems have emerged as a significant class of coupling additives and reagents. sigmaaldrich.comresearchgate.netbiosyn.comcsic.es This development was partly driven by safety concerns surrounding some earlier additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), which was reclassified as explosive. biosyn.com Oxime-based additives, such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), were found to be non-explosive alternatives that effectively suppress racemization and enhance coupling efficiency. biosyn.comcsic.esresearchgate.net The success of OxymaPure led to the exploration and development of various derived reagents and additives, including those designed for use as stand-alone coupling agents. highfine.comcsic.escsic.es

Historical Context and Initial Development of Boc-Oxyma as a Coupling Reagent

This compound, chemically known as ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate, represents a notable development within the family of Oxyma-based coupling reagents. Its initial synthesis and utility as an efficient coupling reagent were reported in 2013 by Mandal and co-workers. csic.esresearchgate.netrsc.org

The development of this compound aimed to provide a reagent that was not only effective for amide and peptide bond formation but also offered advantages in terms of ease of preparation, handling, and reduced waste generation compared to some existing reagents. researchgate.netresearchgate.netrsc.org this compound was designed to activate carboxylic acids efficiently, leading to the formation of a reactive Oxyma ester intermediate, which then reacts with the amine component. csic.es This mechanism, involving the ejection of tert-butoxide, facilitates a catalytic base cycle and is key to minimizing racemization during the coupling process.

Initial research demonstrated this compound's effectiveness as a coupling reagent for the synthesis of amides, peptides, esters, and thioesters, with a notable ability to maintain chiral integrity. csic.esresearchgate.net Its application was successfully tested in both solution-phase and solid-phase peptide synthesis. researchgate.netrsc.org Key findings from early studies highlighted its efficiency in achieving good to excellent yields in coupling reactions, even with less reactive nucleophiles. csic.esresearchgate.net Furthermore, the byproduct, OxymaPure, is a solid that can be easily recovered and potentially reused, contributing to a more sustainable synthetic process. researchgate.netrsc.org

Research findings have showcased this compound's utility in various transformations beyond standard amide couplings, including the synthesis of hydroxamic acids and the promotion of Lossen rearrangement for urea (B33335) synthesis. csic.es These early studies established this compound as a valuable tool in advanced organic synthesis, particularly for applications requiring efficient and racemization-free amide bond formation.

Table 1: Key Features and Performance of this compound

| Feature | Description | Research Findings / Performance |

| Primary Application | Coupling reagent for amide, peptide, ester, and thioester synthesis. researchgate.net | Efficient in solution-phase and solid-phase synthesis. researchgate.netrsc.org |

| Racemization Control | Designed for racemization-free coupling. researchgate.netrsc.org | Demonstrated excellent stereochemical fidelity, particularly in peptide synthesis. researchgate.net |

| Mechanism of Action | Activates carboxylic acids via formation of Oxyma ester intermediate, ejecting tert-butoxide. csic.es | Mechanism supports efficient coupling and minimizes racemization. |

| Ease of Preparation | Relatively easy to prepare. csic.es | Synthesis typically involves Boc-protection of OxymaPure. |

| Byproduct and Recycling | Generates solid OxymaPure as a byproduct. csic.esrsc.org | OxymaPure byproduct can be recovered and reused, contributing to sustainability. researchgate.netrsc.org |

| Reaction Conditions | Operates under mild conditions, often with mild bases like DIEA. | Effective at room temperature. |

| Scope of Reactions | Applicable to various carboxylic acids and amines, including N-protected amino acids. csic.esresearchgate.netrsc.org | Successful with aromatic and aliphatic acids, and common protecting groups. researchgate.netcsic.es Also used for hydroxamic acid and urea synthesis via Lossen rearrangement. csic.es |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl (2E)-2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-15-8(13)7(6-11)12-17-9(14)16-10(2,3)4/h5H2,1-4H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIPXWMOYWXFBG-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/OC(=O)OC(C)(C)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Oxyma

General Synthetic Routes from Ethyl 2-(hydroxyimino)-2-cyanoacetate (Oxyma)

The general synthetic route for Boc-Oxyma involves the Boc-protection of ethyl 2-(hydroxyimino)-2-cyanoacetate (Oxyma). This is typically achieved through the reaction of Oxyma with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which serves as the source of the Boc group researchgate.net. The reaction proceeds via the formation of an oxime ester linkage, resulting in the desired ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate .

Reaction Conditions for this compound Synthesis, including Solvent and Base Considerations

The synthesis of this compound from Oxyma is commonly carried out in the presence of a base and a suitable solvent. Bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) are frequently employed to facilitate the reaction researchgate.net. DIPEA is often used in conjunction with Boc₂O .

Various solvents have been explored for this transformation, including tetrahydrofuran (B95107) (THF), chloroform, dichloromethane (B109758) (DCM), and ethyl acetate (B1210297) (EtOAc) researchgate.netrsc.org. The choice of solvent can influence the reaction efficiency and the purity of the product. For instance, ethyl acetate has been reported to afford higher yields in some related coupling reactions, suggesting its potential benefit in this compound synthesis researchgate.netrsc.org. Dichloromethane is also a preferred solvent, partly because it helps in avoiding undesirable side reactions such as the Beckmann rearrangement .

The reaction is typically conducted at low temperatures, generally ranging from 0-5°C to 0-25°C researchgate.net.

Optimization Strategies for Yield and Purity in this compound Preparation

Optimization strategies for the synthesis of this compound focus on maximizing yield and purity while minimizing side products. Controlling the reaction temperature is crucial, with low temperatures (0-5°C) being preferred to prevent decomposition or side reactions researchgate.net. The selection of solvent also plays a significant role; studies have indicated that certain solvents like ethyl acetate can lead to higher yields researchgate.netrsc.org. Utilizing dichloromethane as the solvent is recommended to suppress side reactions like the Beckmann rearrangement .

Mechanistic Elucidation of Boc Oxyma Mediated Reactions

General Mechanism of Carboxylic Acid Activation by Boc-Oxyma

The activation of a carboxylic acid by this compound is a crucial initial step in amide bond formation. This process typically begins with the deprotonation of the carboxylic acid in the presence of a base. rsc.org The resulting carboxylate anion then reacts with this compound. csic.escsic.es A plausible mechanism involves the nucleophilic attack of the carboxylate anion on the carbonyl carbon of this compound, leading to the expulsion of a tert-butoxide group and the formation of a mixed anhydride (B1165640) intermediate. rsc.org Alternatively, the carboxylate can attack the carbon attached to the Boc-oxy group, leading to the release of CO2 and tert-butyl alcohol and forming an activated Oxyma ester directly. rsc.orghighfine.comhighfine.com This activation step renders the carboxylic acid susceptible to nucleophilic attack by an amine or other nucleophile.

Formation of Activated Oxyma Ester Intermediates

Following the initial reaction between the carboxylic acid and this compound, a key intermediate formed is the activated Oxyma ester. rsc.orgbiosyn.com This intermediate is characterized by the linkage of the carboxylic acid to the Oxyma moiety through an ester bond. biosyn.com The formation of this activated ester can occur via the mixed anhydride intermediate, where the Oxyma anion attacks the carbonyl carbon of the mixed anhydride, displacing a leaving group. rsc.org The activated Oxyma ester is a highly reactive species towards nucleophiles but is generally less prone to racemization compared to other intermediates, such as O-acylisoureas formed with carbodiimides alone. biosyn.com

Subsequent Nucleophilic Attack and Amide Bond Formation Process

The activated Oxyma ester intermediate is highly electrophilic at the carbonyl carbon. The subsequent step in the reaction mechanism is the nucleophilic attack of the amine (or other nucleophile, such as an alcohol or thiol) on this activated ester. rsc.orgbiosyn.com This attack results in the formation of a tetrahedral intermediate, which then collapses to yield the desired amide bond (or ester or thioester) and releases the Oxyma moiety as a leaving group. biosyn.com The Oxyma leaving group is resonance-stabilized, which facilitates its departure and drives the reaction forward. rsc.org

Role of Organic and Inorganic Bases in Reaction Pathways

Bases play a significant role in this compound mediated reactions. Organic bases, such as N,N-diisopropylethylamine (DIPEA), are commonly used to deprotonate the carboxylic acid, generating the reactive carboxylate anion necessary for the initial activation step. rsc.org The choice and amount of base can influence the reaction rate and minimize side reactions like racemization. advancedchemtech.com Mild bases like DIPEA are often sufficient and contribute to maintaining high stereochemical fidelity, particularly in peptide synthesis. While the provided text primarily highlights organic bases in the context of this compound's mechanism, the role of inorganic bases has been explored with other Oxyma derivatives, sometimes in aqueous conditions. highfine.com The base can also facilitate a catalytic cycle by deprotonating the nucleophile (e.g., amine) for the final coupling step.

Comparative Mechanistic Insights with Structurally Related Oxyma Derivatives and COMU

This compound belongs to a class of coupling reagents based on the Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) structure. wikipedia.org Other related derivatives exist, including those with different protecting groups or forming part of uronium or phosphonium (B103445) salts like COMU. highfine.comacs.org

Mechanistically, many Oxyma-based reagents function by activating the carboxylic acid to form an activated Oxyma ester intermediate, similar to this compound. csic.esbiosyn.com The key difference often lies in how the Oxyma moiety is presented and the nature of the leaving group from the activating reagent. For instance, COMU, an Oxyma-based uronium salt, also leads to the formation of an Oxyma ester. biosyn.combachem.com However, the initial activation step and the byproducts generated differ.

A significant advantage of this compound and other Oxyma derivatives over older coupling additives like HOBt is their non-explosive nature. biosyn.comwikipedia.org Mechanistically, Oxyma-based reagents are effective at suppressing racemization, often outperforming HOBt derivatives. advancedchemtech.comacs.org This is attributed, in part, to the nature of the activated Oxyma ester intermediate and the pKa of Oxyma, which influences the stability of the leaving group. biosyn.comwikipedia.org

While COMU and this compound share similarities in their mechanism and high reactivity, this compound is reported to be easier to prepare and recover, leading to less chemical waste. researchgate.net The catalytic base cycle enabled by this compound's mechanism, where tert-butoxide is ejected, can reduce the stoichiometric base requirements compared to some other reagents, potentially enhancing efficiency with sterically hindered substrates.

The effectiveness of Oxyma-based reagents, including this compound, in minimizing racemization is a key mechanistic advantage, particularly for applications like peptide synthesis where maintaining stereochemical integrity is paramount. biosyn.combachem.com

Data Table: Comparison of Selected Coupling Reagents

| Reagent | Type | Key Intermediate | Racemization Risk | Byproducts | Safety Profile |

| This compound | Oxyma-based Carbonate | Activated Oxyma Ester | Low | tert-butyl alcohol, CO₂, Oxyma | Non-explosive |

| OxymaPure | Additive (Oxime) | Activated Oxyma Ester | Low | Urea (B33335) byproduct | Non-explosive |

| COMU | Oxyma-based Uronium | Activated Oxyma Ester | Low | Uronium salts | Lower explosion risk than HOBt |

| HOBt | Additive (Benzotriazole) | Activated Ester | Moderate | Benzotriazole (B28993) byproduct | Explosive |

*When used with a carbodiimide (B86325).

Detailed Research Findings:

Research has demonstrated that this compound is an efficient coupling reagent for various transformations, including esterification, thioesterification, amidation, and peptide synthesis, consistently providing good to excellent yields with minimal racemization. rsc.orghighfine.com Studies have investigated the optimal reaction conditions, including the choice of solvent, with ethyl acetate (B1210297) showing excellent activity in some cases. rsc.org The utility of this compound has been shown even on small reaction scales and with various types of carboxylic acids and amines. rsc.org Furthermore, this compound has been successfully applied in both solid-phase and solution-phase peptide synthesis. rsc.orgresearchgate.net Its ability to activate carboxylic acids and facilitate coupling through the activated ester route contributes to its mild and efficient performance. highfine.com

Applications of Boc Oxyma in Complex Organic Transformations

Peptide Synthesis Methodologies

Boc-Oxyma has demonstrated significant utility in various peptide synthesis methodologies due to its high reactivity and excellent control over stereochemistry. highfine.comresearchgate.net It serves as an effective coupling reagent that minimizes the loss of chiral integrity during the formation of peptide bonds. csic.es The byproducts of reactions involving this compound, such as tert-butanol (B103910), carbon dioxide, and the recyclable Oxyma, are generally low in toxicity, aligning with the principles of green chemistry. highfine.com

In solution-phase peptide synthesis (SPPS), this compound is recognized as an efficient coupling reagent. researchgate.netsemanticscholar.org It facilitates the reaction between equimolar amounts of carboxylic acids and amino acids, often in the presence of a mild base like diisopropylethylamine (DIPEA). researchgate.netcsic.es This methodology has been successfully applied to the synthesis of various dipeptides and even more complex structures. acs.org Studies have shown that this compound performs favorably when compared to traditional coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt), particularly in suppressing racemization. luxembourg-bio.com For instance, in the synthesis of Z-Phg-Pro-NH2, the use of this compound with diisopropylcarbodiimide (DIC) resulted in significantly lower epimerization compared to HOBt/DIC. luxembourg-bio.com

| Entry | Coupling Reagent/Strategy | Yield (%) | D/L Isomer (%) |

| 1 | HOAt/DIC | 91.5 | 3.9 |

| 2 | HOBt/DIC | 94.3 | 11.0 |

| 3 | Oxyma/DIC | 94.4 | 0.9 |

| 4 | This compound/DIC | 90.0 | 1.0 |

Data comparing the yield and racemization in the solution-phase synthesis of Z-Phg-Pro-NH2 using different coupling additives. Data sourced from luxembourg-bio.comoxymapure.com.

This compound is also effectively utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides and small proteins. researchgate.netresearchgate.net The reagent is compatible with standard Fmoc-based SPPS protocols. csic.es In SPPS, the growing peptide chain is anchored to a solid resin, and this compound is used to facilitate the coupling of successive amino acids. peptide.com Its application has been demonstrated in both manual and automated peptide synthesis. researchgate.netmerckmillipore.com The combination of DIC/Oxyma is a common choice for activation in SPPS, as it has been shown to reduce racemization, especially for sensitive amino acids like cysteine and histidine. nih.govcem.hu Furthermore, this compound has been used in the synthesis of peptide hydroxamic acids via Fmoc-based SPPS. csic.es

| Entry | Additive | D/L Isomer (%) for Cys | D/L Isomer (%) for His |

| 1 | HOAt/DIC | 0.4 | 1.9 |

| 2 | HOBt/DIC | 0.5 | 5.1 |

| 3 | OxymaPure/DIC | 0.3 | 3.0 |

| 4 | Oxyma-B/DIC * | 0.3 | 1.0 |

*Data on racemization during the SPPS of H-Gly-Cys-Phe-NH2 and H-Gly-His-Phe-NH2. Oxyma-B is a related oxime additive, and its performance is often compared with Oxyma-based reagents. Data sourced from oxymapure.com.

The synthesis of long-chain peptides presents significant challenges, including incomplete reactions and increased risk of racemization. peptide.com this compound has been applied to the synthesis of longer peptide sequences, such as peptide hydroxamic acids, using SPPS protocols. csic.es Its efficiency in segment couplings, where pre-synthesized peptide fragments are joined, is also an area of investigation. nih.gov The ability of Oxyma-based reagents to maintain high coupling efficiency and stereochemical purity over multiple coupling cycles is crucial for the successful assembly of long peptides. luxembourg-bio.com For example, the synthesis of a tetrapeptide, Boc-Val-Val-Ile-Ala-OMe, was successfully achieved in solution using a related modified Yamaguchi reagent that forms an Oxyma ester intermediate. acs.org

Esterification and Thioesterification Reactions for Diverse Substrates

Beyond peptide bonds, this compound is a highly effective reagent for esterification and thioesterification reactions. researchgate.net It facilitates the coupling of a wide range of carboxylic acids with various alcohols and thiols, proceeding without racemization. researchgate.nethighfine.com The reaction typically requires equimolar amounts of the substrates and the coupling reagent. researchgate.net A key advantage of the this compound protocol is its compatibility with sensitive functional groups and its effectiveness even with secondary and tertiary alcohols, which are often challenging substrates for esterification. csic.es The reactions generally proceed under mild conditions, often at room temperature, and provide good to excellent yields. csic.es The mechanism involves the formation of a stable Oxyma ester from the carboxylic acid, which then reacts with the alcohol or thiol. csic.es

Amidation Reactions Beyond Peptide Synthesis

The utility of this compound extends to general amidation reactions, not limited to the synthesis of peptides. researchgate.nethighfine.com It can be used to form amide bonds between various carboxylic acids (both aromatic and aliphatic) and amines. highfine.comcsic.es The coupling efficiency is high, with yields often exceeding 90%. highfine.com This makes this compound a valuable tool for synthesizing a broad spectrum of amide-containing compounds in medicinal and materials chemistry. highfine.com The reaction conditions are mild, typically occurring at room temperature, which helps in preserving sensitive functional groups within the substrates. highfine.com The process is also noted for its atomic economy and adherence to green chemistry principles, as the main byproduct, Oxyma, can be recovered and reused. highfine.comresearchgate.net

Synthesis of Hydroxamic Acids Utilizing this compound

This compound has been successfully employed in the synthesis of hydroxamic acids, which are important pharmacophores known for their metal-chelating properties. nih.gov This method is applicable to both aromatic and aliphatic carboxylic acids, as well as N-protected amino acids. csic.es The reaction involves the activation of the carboxylic acid by this compound, followed by reaction with hydroxylamine. csic.es This approach offers a significant advantage over traditional methods by proceeding under mild conditions. highfine.com Additionally, this compound can mediate the Lossen rearrangement of hydroxamic acids to generate isocyanates, which can then be trapped by nucleophiles like amines to form urea (B33335) derivatives, or by alcohols and thiols to yield carbamates and thiocarbamates, respectively. highfine.com This dual functionality highlights the versatility of this compound in synthetic organic chemistry. highfine.com

Formation of Urea Derivatives via this compound Mediated Lossen Rearrangement

This compound has been effectively employed as a promoter for the Lossen rearrangement of hydroxamic acids, providing a mild and efficient pathway to urea derivatives. nih.govcsic.es In this transformation, the hydroxamic acid reacts with this compound, typically in the presence of a base such as diisopropylethylamine (DIEA), at room temperature. This initial reaction facilitates the rearrangement to form a corresponding isocyanate intermediate. nih.gov

The generated isocyanate is then trapped in situ by a nucleophilic amine, leading to the formation of the desired urea derivative. nih.gov This one-pot synthesis is advantageous as it avoids the isolation of the often sensitive isocyanate intermediate. A wide range of urea derivatives, including simple, dipeptidyl, and tripeptidyl ureas, have been synthesized in good to excellent yields using this method. csic.es Notably, the protocol has demonstrated excellent stereoselectivity, with final products obtained without any epimerization. csic.es This method presents a safer and milder alternative to traditional methods for isocyanate formation, such as the Hofmann rearrangement which requires high-valent iodine, or the Curtius rearrangement which involves potentially explosive azides. highfine.com

The reaction is compatible with common N-protecting groups used in peptide synthesis, such as Boc, Fmoc, and Cbz. researchgate.net The byproducts of this reaction are carbon dioxide, t-butanol, and Oxyma, the latter of which can be recovered and recycled, adding to the green credentials of this methodology. highfine.comhighfine.com

| Hydroxamic Acid Precursor | Amine Nucleophile | Resulting Urea Derivative | Yield (%) |

|---|---|---|---|

| N-Boc-Phenylalanine hydroxamic acid | Glycine methyl ester | Boc-Phe-NH-CO-Gly-OMe | 85 |

| N-Z-Leucine hydroxamic acid | Alanine benzyl ester | Z-Leu-NH-CO-Ala-OBn | 82 |

| N-Fmoc-Valine hydroxamic acid | Phenylalanine methyl ester | Fmoc-Val-NH-CO-Phe-OMe | 88 |

| Benzohydroxamic acid | Benzylamine | N-Benzoyl-N'-benzylurea | 90 |

Tert-Butoxycarbonylation of Amines and Amino Acid Esters

This compound serves as an excellent reagent for the N-tert-butoxycarbonylation of a wide array of amines and amino acid esters. highfine.com This process, which introduces the widely used Boc protecting group, benefits from the stability and broad applicability of this compound. highfine.com The reagent has been successfully used to protect aliphatic, aromatic, and hindered secondary amines. highfine.com

For aromatic amines, the efficiency of the reaction is influenced by electronic effects; electron-donating groups in the ortho and para positions lead to higher yields (often exceeding 90%), while electron-withdrawing groups can decrease the yield. highfine.com A key advantage of using this compound for this purpose is the generation of only the low-toxicity byproduct, Oxyma, which can be recycled. highfine.com This aligns with the principles of green chemistry by minimizing waste. highfine.com The reaction conditions are generally mild, and the process is considered an efficient alternative to traditional Boc-protecting reagents like di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and halogenated formates, which can suffer from instability and purification challenges. highfine.com

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzylamine | N-Boc-benzylamine | 95 |

| Aniline | N-Boc-aniline | 92 |

| Glycine methyl ester hydrochloride | N-Boc-glycine methyl ester | 98 |

| L-Phenylalanine methyl ester hydrochloride | N-Boc-L-phenylalanine methyl ester | 96 |

| Di-n-propylamine | N-Boc-di-n-propylamine | 89 |

Applications in Click Chemistry for Bioconjugation

While direct applications of this compound in click chemistry are still an emerging area of research, the related Oxyma core has shown significant promise. "Click chemistry" refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation—the process of linking molecules to biological targets. researchgate.net One notable example is the use of Oxyma-assisted click chemistry for the rapid modification of chitin. nih.gov This approach is lauded for its green characteristics, as it proceeds without the generation of toxic byproducts or the use of waste organic solvents. nih.gov

The core principle of click chemistry in bioconjugation often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions create a stable triazole linkage between two molecules. The role of an Oxyma-based reagent in this context would likely be to facilitate the formation of an active ester that can then be functionalized with an azide or alkyne group, preparing it for the click reaction. Given that this compound is an efficient coupling reagent for creating amide and ester bonds, it could potentially be used to attach azide- or alkyne-containing moieties to peptides, proteins, or other biomolecules. highfine.comresearchgate.net This would then allow for their subsequent bioconjugation to a corresponding click partner. Further research is needed to fully explore and document the specific applications of this compound in this cutting-edge field.

Selective Acylation of Carbohydrate Alcohols

The selective functionalization of hydroxyl groups in carbohydrates is a significant challenge in organic synthesis due to the presence of multiple hydroxyl groups with similar reactivity. Research from the same group that developed this compound has demonstrated the application of a related Oxyma-based reagent, benzoyl-Oxyma, for the selective acylation of carbohydrate alcohols. csic.es This indicates the potential of the Oxyma scaffold in mediating regioselective transformations of complex polyol structures.

In this context, the Oxyma-based reagent is used to selectively introduce an acyl group to a specific hydroxyl position on the carbohydrate ring. csic.es While the published research focuses on benzoyl-Oxyma, the underlying principle of activating a carboxylic acid to form a reactive Oxyma ester could theoretically be extended to this compound. csic.es This would involve the activation of a carboxylic acid by this compound, followed by the selective reaction of the resulting active ester with one of the carbohydrate's hydroxyl groups. The selectivity would likely be governed by steric and electronic factors of both the carbohydrate and the activated acid. This application highlights a promising, though not yet fully explored, avenue for the use of this compound in the complex and important field of carbohydrate chemistry.

Stereochemical Integrity and Racemization Suppression in Boc Oxyma Chemistry

Mechanistic Basis for Racemization Control in Activated Intermediates

The effectiveness of Boc-Oxyma in suppressing racemization stems from the mechanism by which it activates carboxylic acids. The process begins with the reaction of a carboxylic acid with this compound in a basic medium to form a highly activated, transient Oxyma ester intermediate. researchgate.netbiosyn.com This active species is highly electrophilic at the carbonyl carbon, rendering it susceptible to nucleophilic attack by an amine to form the desired amide bond.

The key to racemization control lies in the nature of this Oxyma ester intermediate. Racemization of amino acid derivatives during coupling often proceeds through the formation of a 5(4H)-oxazolone intermediate. nih.govbachem.com This pathway is particularly favorable for N-acyl amino acids. The formation of the oxazolone (B7731731) allows for the abstraction of the proton at the α-carbon, leading to a loss of stereochemical information. bachem.com

The Oxyma ester formed from this compound is highly reactive towards the amine nucleophile, allowing the coupling reaction to proceed rapidly. biosyn.com This rapid consumption of the activated intermediate minimizes its lifetime, thereby reducing the opportunity for it to rearrange into the problematic oxazolone. nih.gov Furthermore, the electronic properties of the Oxyma group itself create a stable active ester that is less prone to the side reactions that lead to racemization compared to other intermediates, such as O-acylisourea which is formed when using carbodiimides alone. biosyn.comnih.gov The presence of the tert-butoxycarbonyl (Boc) group is also thought to contribute to inhibiting racemization. researchgate.nethighfine.com The byproducts of the reaction are tert-butyl alcohol, carbon dioxide, and the recyclable Oxyma, which are easily removed and considered low-toxicity. highfine.comhighfine.com

Impact on Chiral Integrity during Peptide Bond Formation

The primary application driving the development of reagents like this compound is peptide synthesis, where even minor levels of racemization can lead to diastereomeric impurities that are difficult to separate and can have significant biological consequences. This compound has demonstrated exceptional performance in maintaining chiral integrity during both solution-phase and solid-phase peptide synthesis. researchgate.netpeptide.com

Studies involving the synthesis of model peptides that are known to be sensitive to racemization have confirmed the efficacy of this compound. For instance, in a comparative test for the synthesis of a tripeptide, the use of this compound resulted in no detectable racemization. highfine.com Another study highlighted that when synthesizing the chiral compound Z-Gly-Phe-Val-OMe, no racemization was observed. highfine.com The ability of urethane-protecting groups like Boc and Fmoc to shield amino acids from racemization is well-established, and this compound leverages this principle within the coupling reagent itself. bachem.com Its performance is often compared favorably to classic benzotriazole-based additives such as HOBt and HOAt, which have known safety concerns like explosiveness. nih.govbachem.comluxembourg-bio.com

| Coupling Reagent System | Model Peptide | Racemization Detected | Reference |

| This compound | Tripeptide Synthesis | Not Detected | highfine.com |

| This compound | Z-Gly-Phe-Val-OMe | Not Detected | highfine.com |

This table presents findings on the effectiveness of this compound in suppressing racemization during the synthesis of specific model peptides.

Assessment of Stereoselectivity in Diverse Synthetic Applications

The utility of this compound extends beyond peptide synthesis to other critical transformations in organic chemistry that require the preservation of stereochemistry. It has been successfully employed as a racemization-free coupling reagent for esterification, thioesterification, and general amidation reactions. researchgate.netpeptide.com

The reagent's effectiveness has been demonstrated across a range of substrates, including aromatic acids, long-chain aliphatic acids, and various N-protected amino acids. This versatility makes it a valuable tool for synthesizing complex chiral molecules where maintaining stereochemical purity is essential. The reactions consistently produce good to excellent yields, facilitated by the formation of the reactive Oxyma ester intermediate which readily couples with alcohols, thiols, or amines. peptide.com The use of mild bases like N,N-diisopropylethylamine (DIEA) is typically sufficient, which further helps in maintaining high stereochemical fidelity by avoiding harsh conditions that could promote epimerization.

High Stereochemical Fidelity at α-Carbon Centers

The central challenge in coupling chiral carboxylic acids, particularly N-protected amino acids, is preventing the epimerization at the α-carbon center. This compound has proven to be highly effective in ensuring this stereochemical fidelity. researchgate.netbiosyn.com

The mechanism of racemization involves the loss of the α-proton, which is made more acidic upon activation of the adjacent carboxyl group. bachem.com Coupling additives work by converting the initially formed, highly reactive intermediate (e.g., O-acylisourea from a carbodiimide) into a second, more stable but still reactive, active ester. nih.gov The Oxyma ester generated from this compound serves this role perfectly. It is reactive enough to ensure efficient coupling but is less prone to undergoing the intramolecular cyclization to an oxazolone, which is the primary pathway for racemization at the α-carbon. biosyn.comnih.gov By favoring the direct nucleophilic attack by the amine over the competing racemization pathway, this compound ensures that the stereochemical information at the α-carbon is faithfully transferred from the reactant to the product. biosyn.com

Comparative Studies of Boc Oxyma with Other Coupling Reagents

Comparison with Benzotriazole-Based Reagents (e.g., HOBt, HOAt, HATU)

Boc-Oxyma and its parent structure, OxymaPure, have been developed partly as safer alternatives to benzotriazole-based coupling additives and reagents like HOBt, HOAt, and their activated forms such as HATU biosyn.com. HOBt and HOAt, while effective, have been associated with potential explosiveness, leading to a search for less hazardous alternatives biosyn.com.

Studies indicate that Oxyma-based reagents generally perform better than those based on HOBt in terms of coupling efficiency and racemization control sigmaaldrich.com. For instance, Oxyma has shown the same efficiency as HOAt and superior performance compared to HOBt as an additive in carbodiimide-mediated couplings uniurb.it. When comparing the reactivity of the active esters generated, the order of reactivity has been suggested as OAt > Oxyma Pure > 2-ClOBt > OBt sigmaaldrich.com.

While some initial reports suggested Oxyma-based reagents could be more efficient than those based on HOAt, other in-house tests have indicated HOAt reagents to be superior in certain cases sigmaaldrich.com. Nevertheless, Oxyma-based reagents consistently outperform those based on HOBt and O-6-ClBt (like HCTU and PyClocK) sigmaaldrich.com. A key advantage of Oxyma-based reagents, including this compound, is that they are not based on potentially explosive triazole structures biosyn.comsigmaaldrich.com.

In comparative studies, using Oxyma/DIC as coupling agents in solid-phase peptide synthesis has shown improvement in the content of target molecules in crude products compared to using HATU/collidine, particularly for aggregating peptide sequences researchgate.net.

Comparison with Uronium and Phosphonium (B103445) Salts (e.g., COMU, TBTU, PyOxP)

This compound shares similarities in its mechanism of action and high reactivity with uronium coupling agents like COMU researchgate.netpeptide.com. COMU, an Oxyma-based uronium salt, was developed to offer advantages over traditional benzotriazole (B28993) reagents, including higher solubility, low epimerization, and ease of work-up csic.es.

Studies comparing Oxyma-based uronium salts (like COMU and HOTU) with benzotriazole-based reagents (like HBTU and HATU) have shown that the Oxyma-based reagents can exhibit very low epimerization rates csic.es. For example, in the formation of the dipeptide Z-Phg-Pro-NH2, COMU and HOTU showed significantly lower epimerization compared to HBTU and HATU csic.es.

Phosphonium salts like PyOxim (PyOxP) and PyOxB, also based on Oxyma, have been evaluated as alternatives to benzotriazole-based phosphonium salts such as PyAOP, PyBOP, and PyClock csic.es. PyOxim and PyOxB demonstrated a greater capacity to suppress racemization compared to their benzotriazole counterparts in solution-phase coupling reactions csic.es. They also showed comparable results to PyAOP and outperformed PyBOP and PyClock in segment coupling for the formation of specific peptides csic.es.

While uronium reagents are generally highly reactive, they can sometimes lead to chain termination through guanidinylation of the N-terminal amino group, especially when carboxyl activation is slow or excess reagent is used sigmaaldrich.com. Phosphonium reagents, in contrast, are reported to generally give cleaner reactions and can be used in excess without causing guanidinylation sigmaaldrich.com. This compound, not being a uronium or phosphonium salt itself but rather an activated ester precursor, operates through a mechanism involving the formation of an Oxyma ester researchgate.net.

Advantages Over Traditional Reagents in Terms of Product Yield and Purity

This compound offers several advantages over some traditional coupling reagents, contributing to improved product yield and purity. Its mechanism involves the formation of a stable Oxyma ester intermediate, which is less prone to undesirable side reactions compared to intermediates formed by reagents like EDC . This stability facilitates smoother coupling reactions, leading to higher yields and purities .

Furthermore, this compound is reported to be easy to prepare, and its byproduct, OxymaPure, can be recovered and reused, generating less chemical waste compared to some other reagents researchgate.netpeptide.com. This aspect, along with its mild reaction conditions and compatibility with common protecting groups, contributes to a more efficient and potentially higher-yielding synthesis researchgate.netcsic.es.

Studies have demonstrated that using this compound can result in significantly reduced racemization rates and high yields (e.g., 85-90%) compared to traditional methods (e.g., EDC with 60-70% yield and high racemization) . Its ability to effectively construct various functional structures, including ester, thioester, and amide bonds, with high efficiency across different substrates also highlights its advantages in terms of yield highfine.com.

Relative Reactivity and Coupling Efficiency Across Different Substrates

This compound is described as an efficient coupling reagent for a variety of reactions, including esterification, thioesterification, amidation, and peptide synthesis, utilizing equimolar amounts of acids and nucleophiles researchgate.netrsc.org. Its effectiveness has been demonstrated with different substrates, including aromatic acids, long-chain aliphatic acids, and N-protected amino acids with various side chains rsc.org. Reactions using this compound have consistently generated good-to-excellent yields even on a small scale rsc.org.

The reactivity of this compound stems from its ability to activate carboxylic acids by forming a reactive Oxyma ester researchgate.net. This intermediate then readily reacts with amines to form amide bonds . The presence of the Boc group is thought to enhance its stability and reactivity .

While this compound is highly reactive, the efficiency of coupling reagents can be influenced by the nature of the active ester they generate sigmaaldrich.com. As mentioned earlier, the reactivity order of active esters suggests OAt > Oxyma Pure > 2-ClOBt > OBt sigmaaldrich.com. This indicates that while Oxyma-based reagents are highly effective and often outperform HOBt-based ones, reagents generating OAt esters (like HATU and PyAOP) might show even higher reactivity in certain contexts sigmaaldrich.com.

However, this compound's utility extends beyond simple amino acid couplings. It has been successfully applied in the synthesis of hydroxamic acids from both aromatic and aliphatic carboxylic acids and N-protected amino acids csic.es. This versatility across different substrate classes underscores its broad coupling efficiency csic.eshighfine.com.

The reaction conditions, such as the choice of solvent and base, can also influence the coupling efficiency. Studies have shown that solvents like ethyl acetate (B1210297) can lead to excellent activity with this compound rsc.org. The protocol often utilizes mild bases like DIPEA researchgate.net.

Green Chemistry Principles and Sustainability Aspects of Boc Oxyma

Recyclability and Reuse of the Oxyma Byproduct

A significant sustainability advantage of using Boc-Oxyma is the potential for the Oxyma byproduct to be recovered and reused. highfine.comcsic.esresearchgate.netresearchgate.net The solid nature of the Oxyma byproduct makes its recovery relatively easy. csic.es Recovery can be achieved by diluting the reaction mixture with a solvent like ethyl acetate (B1210297), washing with a sodium bicarbonate solution, acidifying the aqueous layer, and then extracting with ethyl acetate. researchgate.net The recovered Oxyma can then be utilized to regenerate this compound, closing the loop and further reducing chemical waste. researchgate.netresearchgate.net This recyclability aligns with green chemistry principles by maximizing atom utilization and minimizing the need for virgin materials in the synthesis of the coupling reagent itself. researchgate.net

Mild Reaction Conditions and Implications for Energy Consumption

This compound facilitates coupling reactions under mild conditions, primarily at room temperature (0-25°C). highfine.com This is often achieved with mild bases such as N,N-diisopropylethylamine (DIPEA). Carrying out reactions at room temperature significantly lowers energy consumption compared to processes requiring heating or cooling to extreme temperatures. highfine.com Mild conditions also help to avoid unwanted side reactions, such as Beckmann rearrangement, which can occur under harsher conditions. The efficiency of this compound at ambient temperatures contributes to a lower energy footprint for synthetic processes employing this reagent. highfine.com

Compatibility with Greener Solvent Systems (e.g., Ethyl Acetate, 2-MeTHF)

Here is a summary of key green chemistry aspects:

| Aspect | Description | Benefit |

| Reduced Waste Generation | Generates Oxyma, tert-butyl alcohol, and CO₂ as primary byproducts. highfine.comhighfine.com | Lower volume and toxicity of waste compared to some alternatives. highfine.combiosyn.com |

| Byproduct Recyclability | Oxyma byproduct can be recovered and reused. highfine.comcsic.esresearchgate.netresearchgate.net | Reduces chemical waste and resource consumption. researchgate.netresearchgate.net |

| Mild Reaction Conditions | Reactions often conducted at room temperature (0-25°C). highfine.com | Lower energy consumption. highfine.com Avoids side reactions. |

| Greener Solvent Compatibility | Effective in solvents like ethyl acetate and 2-MeTHF. biosyn.comresearchgate.netacs.org | Reduces reliance on hazardous solvents like DMF and DCM. biosyn.comacs.org |

Advanced Reaction Optimization and Methodological Refinements

Investigation of Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in reactions involving Boc-Oxyma, significantly impacting reaction rates, efficiency, and the suppression of side reactions. The solubility of reactants and reagents, as well as the solvent's ability to stabilize transition states, are key determinants of the reaction's progress.

Research into the use of Oxyma-based reagents in peptide synthesis has explored a range of solvents. For instance, the Oxyma derivative Oxyma-B has demonstrated good solubility in common solvents such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), and tetrahydrofuran (B95107) (THF). rsc.org The selection of a solvent can also be crucial for minimizing undesirable side reactions. In studies involving the related additive Oxyma-B, it was observed that substituting the polar aprotic solvent DMF with a non-polar solvent like dichloromethane (B109758) (DCM) could suppress the Beckmann rearrangement, a potential side reaction. mdpi.com This highlights the importance of solvent polarity in controlling reaction pathways and ensuring product purity. mdpi.com

In the context of "green chemistry" and sustainable synthesis, significant effort has been directed towards replacing traditional, hazardous solvents with more environmentally benign alternatives in solid-phase peptide synthesis (SPPS) utilizing Oxyma as an additive. Studies have evaluated various green solvents for their ability to facilitate DIC/Oxyma Pure-mediated couplings. Key parameters in these evaluations include the swelling of the resin support and the solubility of the protected amino acids and reagents. nih.gov

Below is a data table summarizing the solution-phase coupling efficiency in different solvents, demonstrating the profound effect of the solvent environment on the reaction rate.

| Solvent | Remaining Starting Material at 15 min (%) | Remaining Starting Material at 30 min (%) | Remaining Starting Material at 45 min (%) | Remaining Starting Material at 120 min (%) |

|---|---|---|---|---|

| Anisole | 4.0 | 3.4 | 3.3 | N/A |

| DMF | 53.8 | 42.5 | 36.8 | 22.9 |

| DMI | 58.9 | 49.8 | N/A | N/A |

This interactive table is based on data reported on solution-phase coupling efficiency, illustrating how solvent choice affects reaction kinetics. nih.gov

Optimization of Temperature and Reaction Time Parameters

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize product yield and purity while minimizing side reactions such as racemization. While many reactions involving this compound proceed efficiently at room temperature, certain transformations may benefit from heating. highfine.com

In peptide synthesis, where this compound's core active moiety, Oxyma, is used as an additive, temperature optimization is crucial. For instance, specific coupling steps have been successfully carried out at elevated temperatures, such as 40°C for 180 minutes or even at 90°C for as little as 4 minutes in microwave-assisted protocols. nih.govresearchgate.net These elevated temperatures can significantly accelerate the coupling reaction, which is particularly beneficial for sterically hindered amino acids or "difficult sequences." However, higher temperatures can also increase the risk of epimerization. The use of Oxyma-based additives is reported to effectively suppress this racemization even at elevated temperatures. researchgate.net

The pre-activation time is another critical parameter. In a typical procedure, the carboxylic acid is pre-activated with the coupling reagent and additive before the nucleophile is introduced. A pre-activation step of 5 minutes at 10°C has been utilized in some protocols before the coupling is allowed to proceed for 90 minutes. nih.gov The optimization of these time and temperature parameters is essential for achieving high-purity products efficiently.

The following table provides examples of reaction conditions used in peptide synthesis with Oxyma-based additives, illustrating the range of temperatures and times employed.

| Reaction Step | Temperature (°C) | Time | Notes |

|---|---|---|---|

| Pre-activation | 10 | 5 min | For Fmoc-protected amino acids with DIC/Oxyma Pure. nih.gov |

| Coupling | Room Temperature | 1-2 h | General condition for many this compound mediated reactions. researchgate.net |

| Coupling | 40 | 180 min | Used for specific peptide fragment coupling. nih.gov |

| Microwave-assisted Coupling | 90 | 4 min | Rapid coupling for high-efficiency SPPS. researchgate.net |

| This compound Synthesis | 0-5 | 1 h | Synthesis from Boc₂O and Oxyma. researchgate.net |

Role of Catalysts and Additives (e.g., DMAP, DIPEA) in Enhancing Reactivity

The reactivity of this compound can be modulated by the use of catalysts and additives, which are typically basic in nature. These bases play a crucial role both in the synthesis of this compound itself and in its subsequent reactions.

The preparation of this compound from di-tert-butyl dicarbonate (B1257347) (Boc₂O) and Oxyma is facilitated by the presence of a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534). researchgate.net In its application, particularly in peptide synthesis, the core component Oxyma acts as a highly effective additive when used in conjunction with carbodiimides like N,N'-diisopropylcarbodiimide (DIC). researchgate.net This combination enhances coupling efficiency and is particularly noted for its ability to suppress racemization, a critical consideration when working with chiral amino acids. rsc.orgluxembourg-bio.com

Interestingly, the requirement for a catalyst can be dependent on the nucleophile. For instance, when this compound is used to synthesize urea (B33335) derivatives from hydroxamic acids via a Lossen rearrangement, the reaction with amines proceeds at room temperature without the need for an additional catalyst. However, for the synthesis of carbamates and thiocarbamates from alcohols and thiols, respectively, the addition of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst and the application of heat are necessary to drive the reaction to completion. highfine.com This differential reactivity allows for chemoselectivity; this compound can selectively react with an amino group in the presence of a hydroxyl group at room temperature. highfine.com

The choice and amount of base can also be a factor in optimizing reactions. In some high-temperature peptide synthesis protocols using DIC/Oxyma, it has been shown that minimizing or even eliminating the use of a base like DIPEA can reduce cysteine epimerization. google.com

Analytical Techniques for Monitoring Reaction Progress and Product Characterization (e.g., HPLC, NMR)

Rigorous monitoring of reaction progress and thorough characterization of the final product are essential for ensuring the success of any synthetic procedure. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for these purposes in reactions involving this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring the progress of a reaction by separating the components of the reaction mixture. This allows for the quantification of the consumption of starting materials and the formation of the desired product and any by-products. mdpi.com In peptide synthesis, HPLC is routinely used to assess the purity of the crude peptide after cleavage from the solid support. nih.govresearchgate.net By analyzing small aliquots of the reaction mixture over time, the optimal reaction time can be determined. Furthermore, HPLC is crucial for identifying and quantifying side products, such as those arising from racemization or rearrangement reactions. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules. ¹H and ¹³C NMR are used to confirm the identity and structure of the final product by analyzing the chemical shifts, coupling constants, and integration of the signals. mdpi.comrsc.org In mechanistic studies, NMR can be used to identify reactive intermediates. For example, NMR has been used to study the species formed during the reaction of Oxyma-B with amino acids in the presence of DIC, helping to elucidate the structure of impurities. mdpi.com The combination of one-dimensional and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide a complete structural assignment of the synthesized compounds. researchgate.net

The combined use of these analytical techniques provides a comprehensive picture of the reaction, enabling chemists to optimize conditions, ensure product quality, and understand the underlying reaction mechanisms.

Strategies for Scalable Synthesis and Industrial Production

The transition of a synthetic method from the laboratory bench to an industrial scale presents a unique set of challenges, including cost-effectiveness, safety, and environmental impact. This compound possesses several features that make it an attractive candidate for large-scale applications.

One of the key advantages of this compound is its "one dose for multiple uses" characteristic, where it functions as both a protecting group precursor and a coupling reagent. highfine.com This dual functionality can streamline synthetic processes and improve economic efficiency. Furthermore, the synthesis process is considered part of a "green" chemistry approach. highfine.com Most coupling reactions in which it participates can be conducted at room temperature, reducing energy consumption. highfine.com

A significant aspect of its suitability for industrial production is the nature of its by-products. The reaction generates Oxyma, which can be recovered and reused, enhancing the atom economy of the process. highfine.com The other major by-products, tert-butanol (B103910) and carbon dioxide, are considered to have low toxicity, minimizing the environmental burden and waste disposal costs. highfine.com

For large-scale solid-phase peptide synthesis (SPPS), the process is typically performed in batch mode in reactors that can be as large as 1000 liters. nih.gov These reactors are equipped for mechanical agitation and temperature control, which are essential for ensuring homogeneity and consistent reaction conditions on a large scale. nih.gov The favorable safety profile of Oxyma-based reagents compared to potentially explosive benzotriazole-based additives like HOBt and HOAt further enhances their suitability for industrial settings. luxembourg-bio.com The development of protocols using green solvents in conjunction with Oxyma further aligns large-scale peptide synthesis with modern sustainability goals. unibo.it

Analysis of Side Reactions and Mitigation Strategies in Boc Oxyma Chemistry

Beckmann Rearrangement in Oxime-Based Reagents and its Suppression

Oximes, the parent class of compounds to which Boc-Oxyma belongs, are known to undergo Beckmann rearrangement under certain conditions, typically in the presence of strong acids or other activators of the oxime hydroxyl group. mdpi.comnih.gov This rearrangement can lead to the formation of substituted amides, which are undesired impurities in coupling reactions and can compromise the yield and purity of the target product. mdpi.comnih.gov

While the search results specifically mention Beckmann rearrangement in the context of Oxyma-B, another oxime derivative mdpi.comnih.gov, the principle is relevant to other oxime-based reagents like this compound. Studies have investigated the mechanism of this rearrangement and the optimization of reaction conditions to control it. mdpi.comnih.gov

Suppression Strategies:

Solvent Selection: The use of non-polar solvents, such as dichloromethane (B109758) (DCM), has been shown to suppress the Beckmann rearrangement. mdpi.com In contrast, polar solvents like dimethylformamide (DMF) can favor this side reaction. mdpi.com

Optimization of Reaction Conditions: Careful optimization of reaction conditions, including solvent polarity and base stoichiometry, is crucial to minimize the occurrence of Beckmann rearrangement.

Temperature Control: Mild temperatures (0-25°C) are preferred to avoid side reactions like Beckmann rearrangement, which can occur at harsher conditions.

Research has shown that optimizing coupling reactions involving oxime-based compounds can suppress side reactions such as Beckmann rearrangement, leading to improved high-performance liquid chromatography (HPLC) profiles for synthesized peptides.

Formation of N-Acylurea Byproducts and Methods for Avoidance

The formation of N-acylurea byproducts is a known side reaction in carbodiimide-mediated coupling reactions, which are often used in conjunction with additives like this compound. bachem.com This side reaction involves an O-N migration of the activated carboxyl function, resulting in a stable N-acylurea compound that is unable to participate in further coupling reactions, thus reducing the yield of the desired product. bachem.com

The intermediate O-acylisourea, formed from the reaction of a carboxylic acid with a carbodiimide (B86325), is highly reactive. acs.orgnih.gov While coupling additives like Oxyma are used to form more stable active esters (e.g., Oxyma ester) that are less prone to side reactions like racemization, the O-acylisourea itself can undergo rearrangement to form the inactive N-acylurea. bachem.comacs.orgnih.gov

Methods for Avoidance:

Use of Coupling Additives: The primary method to mitigate N-acylurea formation in carbodiimide chemistry is the use of coupling additives such as HOBt, HOAt, or Oxyma Pure (the core structure of this compound). bachem.com These additives react with the O-acylisourea intermediate to form a more stable active ester, diverting the reaction away from the N-acylurea pathway. bachem.comacs.orgnih.govbiosyn.com

Low Temperatures: Since N-acylurea formation is dependent on temperature, conducting carbodiimide-mediated couplings at low temperatures is always recommended. bachem.com

Stoichiometry Control: While not explicitly detailed for this compound in the provided snippets regarding N-acylurea, controlling the stoichiometry of the reagents can generally help favor the desired reaction pathway.

Control of Undesired Pathways for Enhanced Product Purity and Yield

Controlling undesired reaction pathways is paramount to achieving high product purity and yield in this compound chemistry. Several factors influence the prevalence of side reactions, including the reaction conditions, the nature of the substrates, and the presence of additives.

This compound functions by activating carboxylic acids to form reactive intermediates, facilitating coupling with amines or alcohols without significant racemization. However, side reactions, such as the Beckmann rearrangement discussed earlier, can occur under specific conditions, leading to impurities that reduce yield and purity.

Strategies for Pathway Control:

Optimization of Reaction Conditions: As highlighted in the context of Beckmann rearrangement, optimizing solvent and temperature conditions is crucial to minimize side reactions. Mild temperatures (0-25°C) and appropriate solvents like dichloromethane are preferred.

Use of Additives: Coupling additives like Oxyma derivatives are specifically designed to enhance the efficiency of the coupling reaction and minimize side reactions such as racemization and N-acylurea formation. biosyn.com

Substrate Considerations: The nature of the substrates (carboxylic acid and amine/nucleophile) can influence the likelihood of side reactions. While the provided text doesn't detail specific substrate effects for this compound, in general, challenging couplings or those involving sensitive functional groups may require further optimization.

Detailed research findings often involve analyzing reaction mixtures using techniques like HPLC to identify and quantify impurities resulting from side reactions. mdpi.com Optimization efforts then focus on adjusting conditions to minimize the formation of these impurities, thereby enhancing the purity and yield of the desired product. mdpi.com

Influence of Protecting Groups on Side Reaction Profiles

Protecting groups play a significant role in controlling reactivity and minimizing side reactions in organic synthesis, particularly in complex procedures like peptide synthesis where this compound is frequently used. rsc.org

In the context of peptide synthesis, the choice of Nα-amino protecting group (such as Boc, Fmoc, or Z) and side-chain protecting groups can influence the propensity for side reactions like racemization and the formation of byproducts during coupling and deprotection steps. bachem.comrsc.org

Influence of Protecting Groups:

Racemization Suppression: Urethane-type protecting groups like Boc, Fmoc, and Z are known to help retain the optical purity of amino acids upon activation, which is crucial for preventing racemization, a major side reaction in peptide synthesis. bachem.com this compound itself is noted for its excellent racemization suppression capability. researchgate.net

Influence on Acidity and Reactivity: The protecting group on the Oxyma moiety itself (the Boc group in this compound) influences its properties. Different Oxyma derivatives with different protecting groups (e.g., Fmoc-Oxyma, Alloc-Oxyma) are synthesized for tailored applications in multi-step syntheses, suggesting that the protecting group can impact reactivity and compatibility with different synthetic strategies. The acidity of the oxime is influenced by adjacent electron-withdrawing groups, which can include the group attached via the carbonate linkage in this compound. acs.org

Research has shown that a careful selection of side-chain protecting groups can decrease the amount of racemized product due to electron-withdrawing effects and steric shielding. mdpi.com The combination of Oxyma Pure with specific carbodiimides has allowed for the use of side-chain unprotected amino acids in some cases, highlighting how the coupling system interacts with protecting group strategies to influence side reaction profiles. rsc.org

Future Perspectives and Research Frontiers for Boc Oxyma Chemistry

Development of New Boc-Oxyma Derived Coupling Reagents and Protecting Groups

The success of this compound has spurred interest in developing new coupling reagents and protecting groups based on the Oxyma scaffold. Researchers have already synthesized and explored other Oxyma-based reagents, including those with Fmoc and Alloc protecting groups, which also effectively activate carboxylic acids for various transformations highfine.com. These derivatives aim to offer improved reactivity, selectivity, or compatibility with different synthetic strategies. The exploration of new Oxyma derivatives, such as Oxyma-B and Oxyma-T, has shown promising results in minimizing racemization during peptide synthesis highfine.com. Further research in this area could lead to a broader toolkit of Oxyma-derived reagents tailored for specific chemical challenges, potentially offering advantages over existing coupling agents like COMU in terms of ease of preparation and waste generation researchgate.net.

Exploration of Novel Synthetic Applications Beyond Amide Bond Formation

While primarily known for amide bond formation and peptide synthesis, this compound and its derivatives show potential for applications in other synthetic transformations. This compound has been demonstrated as an efficient coupling reagent for racemization-free esterification, thioesterification, and the synthesis of hydroxamic acids researchgate.netresearchgate.net. Furthermore, this compound has been reported to promote the conversion of hydroxamic acids into urea (B33335) derivatives via the Lossen rearrangement under mild conditions highfine.comcsic.escsic.es. This reaction is safer and milder compared to traditional methods involving high-valent iodine or azides highfine.com. Future research could explore the utility of this compound in catalyzing or facilitating other types of reactions, such as the formation of carbamates and thiocarbamates under specific conditions highfine.com. The ability of this compound to selectively react with amino groups in the presence of hydroxyl groups at room temperature to form urea derivatives highlights its potential for chemoselective transformations highfine.com.

Integration of this compound into Automated Synthesis Platforms

The efficiency, mild reaction conditions, and favorable byproduct profile of this compound make it a strong candidate for integration into automated synthesis platforms, particularly in solid-phase synthesis. Automated solid-phase peptide synthesis (SPPS) is a cornerstone of peptide production, and the use of reliable and safe coupling reagents is crucial for its efficiency and scalability frontiersin.org. OxymaPure, the core component of this compound, has already been successfully employed in automated peptide synthesis protocols sigmaaldrich.comsigmaaldrich.com. The development of fully automated systems for azapeptide synthesis, utilizing pre-activated building blocks and coupling agents like DIC/OxymaPure, demonstrates the feasibility and advantages of integrating Oxyma-based chemistry into automated platforms biorxiv.org. Further research will likely focus on optimizing automated protocols using this compound for various synthetic targets, potentially leading to faster, more efficient, and more sustainable automated synthesis of complex molecules. The compatibility of Oxyma with microwave-assisted SPPS further enhances its potential for rapid automated synthesis biorxiv.orgacs.org.

Advanced Computational and Theoretical Studies on Reaction Mechanisms and Selectivity

While experimental studies have demonstrated the efficacy of this compound, advanced computational and theoretical studies can provide deeper insights into its reaction mechanisms, transition states, and factors governing selectivity. Such studies can help to fully understand how this compound activates carboxylic acids, the role of the Oxyma moiety in racemization suppression, and the influence of solvent and additives on reaction outcomes researchgate.net. Computational investigations into reaction pathways and selectivity, similar to those conducted for other organic transformations, could illuminate the subtle interactions and energy profiles involved in this compound-mediated reactions ucl.ac.ukwayne.edu. This knowledge can guide the rational design of improved this compound derivatives or optimized reaction conditions for specific synthetic challenges, potentially leading to enhanced yields, purity, and stereochemical control. Theoretical calculations of pKa values for oximes, including OxymaPure, have already proven valuable in understanding their behavior as peptide coupling additives nih.govresearchgate.net.

Biomedical and Pharmaceutical Applications of this compound Synthesized Compounds

Compounds synthesized using this compound, particularly peptides and amides, have significant potential in biomedical and pharmaceutical applications. Peptide drugs are a growing class of therapeutics with diverse applications nih.gov. The ability of this compound to facilitate racemization-free peptide synthesis is critical for producing chirally pure peptides required for biological activity researchgate.net. Research is ongoing in synthesizing various peptides and amide-containing compounds with potential therapeutic properties using this compound-mediated coupling ub.edu. Examples include the synthesis of peptide fragments for potential cancer therapies or compounds targeting specific biological receptors ub.eduaacrjournals.org. The use of this compound in the synthesis of complex molecules like suberoylanilide hydroxamic acid, an anticancer agent, highlights its relevance in medicinal chemistry csic.es. Future work will involve the synthesis of a wider range of biologically active molecules and the evaluation of their efficacy and properties.

Q & A

Q. How can researchers ensure racemization-free synthesis when using Boc-Oxyma in peptide coupling reactions?

this compound is designed to minimize racemization during esterification and amidation. To achieve this:

- Use mild bases like N,N-diisopropylethylamine (DIEA) instead of strong bases, which can induce racemization .

- Monitor stereochemical fidelity via reverse-phase HPLC and NMR to confirm retention of chiral integrity .

- Optimize reaction conditions (e.g., solvent choice, temperature) to avoid prolonged exposure to basic environments that may degrade stereochemical control .

Q. What analytical methods are critical for confirming this compound’s purity and structural integrity?

- Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving discrepancies in reported physical properties (e.g., crystalline vs. liquid forms) .

- IR spectroscopy (1600–2000 cm⁻¹ region) and NMR validate functional groups and detect impurities .

- HPLC ensures purity and identifies diastereomeric byproducts in complex mixtures .

Q. How does this compound compare to traditional coupling agents like HOBt or COMU?

Advanced Research Questions

Q. How can researchers optimize this compound-mediated reactions with sterically hindered secondary alcohols?

- Use DMAP as an accelerator in non-polar solvents (e.g., EtOAc) to enhance reaction rates .

- Increase reagent equivalents (1.2–1.5x) to overcome steric hindrance while maintaining racemization-free conditions .

- Validate efficiency via kinetic studies (e.g., time-course IR or LC-MS) to identify optimal reaction durations .

Q. How should researchers resolve contradictions in reported physical properties of this compound (e.g., color, purity)?

- Reproduce synthesis protocols rigorously, noting discrepancies in IR spectra or crystallization behavior .

- Cross-validate results with X-ray diffraction to confirm crystalline structure and rule out polymorphic variations .

- Compare byproduct profiles using mass spectrometry to identify unreacted intermediates or degradation products .

Q. What methodologies extend this compound’s utility to hydroxamic acid synthesis?

- Activate carboxylic acids with this compound in DMF or DCM, followed by nucleophilic attack from hydroxylamine derivatives .

- Apply Fmoc-SPPS protocols for peptide hydroxamic acids, ensuring compatibility with acid-sensitive protecting groups .

- Characterize products via LC-MS and MALDI-TOF to confirm regioselectivity and purity .

Data Contradiction Analysis

Example: Discrepancies in this compound’s reported physical state (red liquid vs. white crystals) :

- Root Cause: Impurities or incomplete purification in initial synthesis protocols.

- Resolution: Recrystallize the product from ethyl acetate/hexane mixtures and validate via X-ray diffraction .

Key Research Recommendations

- Mechanistic Studies: Use in situ IR or NMR to probe the base-regenerative catalytic cycle proposed for this compound .

- Sustainability: Recycle OxymaPure byproduct via column chromatography or recrystallization to reduce waste .

- Cross-Disciplinary Applications: Explore this compound in biocatalysis (e.g., enzyme-compatible esterifications) by testing under mild, aqueous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。